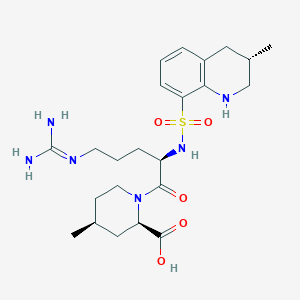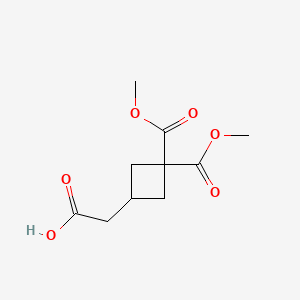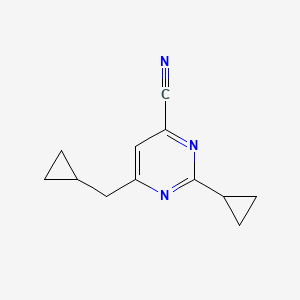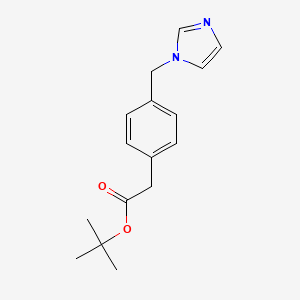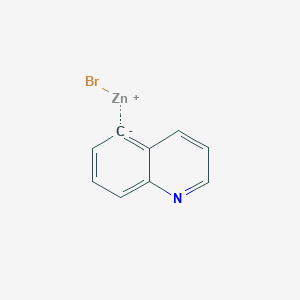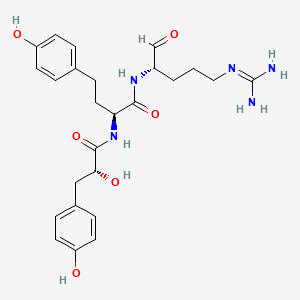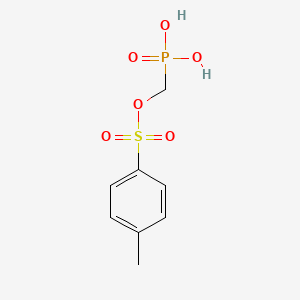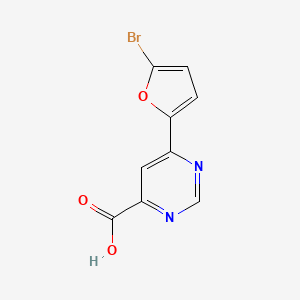
12-Chlorododecylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Chlorododecylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 12-carbon chain with a chlorine atom at the terminal position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Chlorododecylphosphonic acid typically involves the reaction of dodecylphosphonic acid with a chlorinating agent. One common method is the reaction of dodecylphosphonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C12H27O3P+SOCl2→C12H26ClO3P+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 12-Chlorododecylphosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation and Reduction: The phosphonic acid group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include amine or alcohol derivatives of this compound.
Oxidation and Reduction: Products include oxidized or reduced forms of the phosphonic acid group.
Aplicaciones Científicas De Investigación
12-Chlorododecylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of various organic compounds and as a reagent in surface modification processes.
Biology: The compound is studied for its potential use in drug delivery systems and as a bioactive molecule in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of coatings, adhesives, and other materials that require strong adhesion properties.
Mecanismo De Acción
The mechanism of action of 12-Chlorododecylphosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal surfaces, making it an effective coupling agent. Additionally, the chlorine atom can participate in substitution reactions, allowing the compound to modify various substrates.
Comparación Con Compuestos Similares
Dodecylphosphonic Acid: Lacks the chlorine atom but has similar phosphonic acid functionality.
12-Phosphonododecylphosphonic Acid: Contains an additional phosphonic acid group, providing different chemical properties.
Uniqueness: 12-Chlorododecylphosphonic acid is unique due to the presence of the chlorine atom, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a versatile reagent in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C12H26ClO3P |
|---|---|
Peso molecular |
284.76 g/mol |
Nombre IUPAC |
12-chlorododecylphosphonic acid |
InChI |
InChI=1S/C12H26ClO3P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-12H2,(H2,14,15,16) |
Clave InChI |
ABAWVNSCVTUBPD-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCl)CCCCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)

